molecular formula C30H20BrFN4O2S2 B5188814 2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide

2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide

Cat. No.: B5188814
M. Wt: 631.5 g/mol
InChI Key: YGWKFEBTFDUSIY-UHFFFAOYSA-N
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Description

2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide typically involves multi-step reactions. The process begins with the preparation of the core isoindole-1,3-dione structure, followed by the introduction of the thiazole and pyrazole rings. The final step involves the addition of the fluorophenyl and thiophene groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential to treat various diseases. Its unique structure allows it to interact with multiple biological pathways, making it a versatile candidate for drug development.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific characteristics, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione
  • 2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrochloride

Uniqueness

The uniqueness of 2-[3-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide lies in its specific combination of functional groups and heterocyclic rings. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[3-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19FN4O2S2.BrH/c31-20-12-10-18(11-13-20)26-16-24(27-9-4-14-38-27)33-35(26)30-32-25(17-39-30)19-5-3-6-21(15-19)34-28(36)22-7-1-2-8-23(22)29(34)37;/h1-15,17,26H,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKFEBTFDUSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)C7=CC=C(C=C7)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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